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Compound of Interest

Compound Name: 2-Bromofuran-3-carboxylic acid

Cat. No.: B178119

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 2-
Bromofuran-3-carboxylic acid (CAS No. 197846-05-2). Due to the limited availability of
experimentally derived spectra in public databases, this document presents predicted Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These
predictions are based on the analysis of structurally related compounds, including 3-furoic acid
and 2-bromofuran, and established principles of spectroscopic interpretation. This guide is
intended to support researchers in the identification, characterization, and quality control of 2-
Bromofuran-3-carboxylic acid and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Bromofuran-3-
carboxylic acid.

Table 1: Predicted *H NMR Data (500 MHz, CDCI3)
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Chemical Shift (5, o Coupling Constant .
Multiplicity Assignment

ppm) (3, Hz)

) Carboxylic acid proton
~11-13 Singlet (broad)

(-COOH)

~75-7.7 Doublet ~2.0 Furan ring proton (H5)
~6.6 - 6.8 Doublet ~2.0 Furan ring proton (H4)

Rationale for Prediction: The chemical shifts are estimated based on the known spectra of 3-
furoic acid and the anticipated electronic effects of the bromine substituent at the 2-position.
The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift. The
furan ring protons at positions 4 and 5 will appear as doublets due to their coupling with each
other. The electron-withdrawing bromine atom is expected to deshield the adjacent H4 and H5
protons, shifting them downfield compared to 3-furoic acid.

. 1 13
Chemical Shift (6, ppm) Assighment
~165-170 Carboxylic acid carbon (-COOH)
~145-150 Furan ring carbon (C5)
~120-125 Furan ring carbon (C2-Br)
~115-120 Furan ring carbon (C3-COOH)
~110-115 Furan ring carbon (C4)

Rationale for Prediction: The predicted chemical shifts are based on data for 3-furoic acid and
2-bromofuran. The carboxylic acid carbon will be the most downfield signal. The carbon
attached to the bromine (C2) is expected to be significantly shifted downfield. The other furan
carbons are assigned based on established substituent effects in furan rings.

Table 3: Predicted IR Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (carboxylic acid
2500-3300 Broad, Strong

dimer)
~1700-1725 Strong C=0 stretch (carboxylic acid)
~1550-1600 Medium C=C stretch (furan ring)
~1200-1300 Strong C-O stretch (carboxylic acid)
~1000-1100 Medium C-O-C stretch (furan ring)
~600-700 Medium-Strong C-Br stretch

Rationale for Prediction: The IR spectrum is predicted to show the characteristic broad O-H
stretch of a carboxylic acid dimer. A strong carbonyl (C=0) absorption is expected around
1700-1725 cm~*. The furan ring C=C and C-O-C stretches will also be present. The C-Br
stretch is anticipated in the lower frequency region.

Table 4: Predicted Mass Spectrometry Data (Electron

lonization - El)
m/z Relative Intensity Assignment

Molecular ion peak [M]*

190/192 High _
(presence of Br isotopes)

173/175 Medium [M-OH]*

145/147 Medium [M-COOH]*

112 Low [M-Br]*

67 Medium [CaHs0]*

Rationale for Prediction: The mass spectrum is expected to show a prominent molecular ion
peak with a characteristic isotopic pattern for a bromine-containing compound (approximately
1:1 ratio for M and M+2). Common fragmentation pathways for carboxylic acids include the loss
of a hydroxyl group (-OH) and the entire carboxyl group (-COOH). Loss of the bromine atom is
also a possible fragmentation.
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Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data

discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromofuran-3-carboxylic acid
in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-ds) in a clean, dry NMR
tube.[1] Ensure the sample is fully dissolved.

Instrument Setup: The data should be acquired on a 400 MHz or higher field NMR
spectrometer.

H NMR Acquisition:

o Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio.

o Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds,
and an acquisition time of 2-4 seconds.

13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
o Alarger number of scans will be required compared to *H NMR.

o Typical parameters include a spectral width of 240 ppm and a relaxation delay of 2-5
seconds.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Chemical shifts should be referenced to the residual solvent peak or
an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Solid):
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o Thin Film Method: Dissolve a small amount of the solid sample in a volatile solvent (e.g.,
acetone or methylene chloride).[2] Apply a drop of the solution to a salt plate (e.g., NaCl or
KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[2]

o KBr Pellet Method: Grind 1-2 mg of the sample with approximately 100 mg of dry KBr
powder using an agate mortar and pestle. Press the mixture into a transparent pellet using
a hydraulic press.

» Data Acquisition: Place the prepared sample in the sample holder of an FTIR spectrometer.
Record the spectrum over the range of 4000-400 cm~1.

» Data Processing: Perform a background subtraction using a spectrum of the empty sample
holder (or a blank KBr pellet).

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.
For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used.
For less volatile or thermally sensitive compounds, Liquid Chromatography-Mass
Spectrometry (LC-MS) with a suitable ionization source (e.g., Electrospray lonization - ESI)
is appropriate.

« lonization: For a general-purpose spectrum showing fragmentation, Electron lonization (EI)
at 70 eV is typically used. For confirmation of the molecular weight, a soft ionization
technique like ESI is preferable.

e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

o Data Acquisition and Processing: The detector records the abundance of each ion,
generating a mass spectrum. The data system plots the relative abundance of ions as a
function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and
characterization of a chemical compound like 2-Bromofuran-3-carboxylic acid.
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Compound Synthesis & Purification
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data for 2-Bromofuran-3-carboxylic acid:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b178119#spectroscopic-data-for-2-bromofuran-3-
carboxylic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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